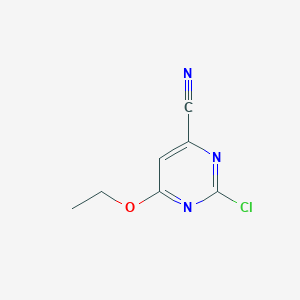
4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that combines the structural features of pyrazole and tetrahydroquinoline. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline typically involves the condensation of pyrazole derivatives with tetrahydroquinoline precursors. One common method is the reaction of pyrazole-4-carbaldehyde with tetrahydroquinoline in the presence of a suitable catalyst, such as chloro(trimethyl)silane in pyridine . The reaction is carried out at elevated temperatures, typically around 90°C, under ambient air conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or tetrahydroquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include substituted pyrazole and tetrahydroquinoline derivatives, which can exhibit diverse biological activities and serve as intermediates in the synthesis of more complex molecules.
科学的研究の応用
4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, such as anti-inflammatory, antitumor, and antimicrobial properties
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
2-(1H-pyrazol-4-yl)-1H-benzimidazole: This compound shares the pyrazole moiety and exhibits similar biological activities.
1H-pyrazolo[3,4-b]pyridine: Another pyrazole-containing compound with diverse applications in medicinal chemistry.
4,5-dihydro-1H-pyrazole derivatives: These compounds are structurally related and have similar chemical reactivity.
Uniqueness
4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of the pyrazole and tetrahydroquinoline rings, which imparts distinct chemical and biological properties
特性
分子式 |
C12H13N3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H13N3/c1-2-4-12-11(3-1)10(5-6-13-12)9-7-14-15-8-9/h1-4,7-8,10,13H,5-6H2,(H,14,15) |
InChIキー |
QEMNUCRXYBSWFH-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=CC=CC=C2C1C3=CNN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


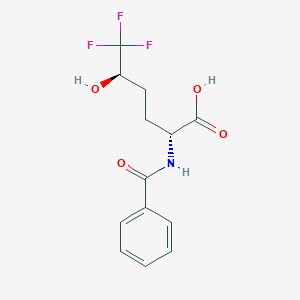
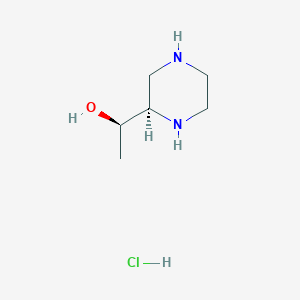
![sodium;[(2R)-3-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13145804.png)
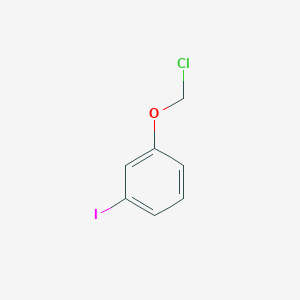

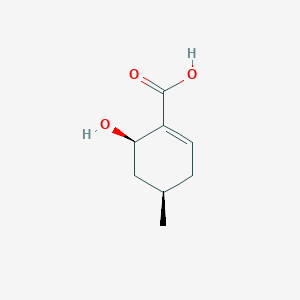
![7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene](/img/structure/B13145824.png)
![(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B13145832.png)
![1-Amino-4-[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13145833.png)
![2,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13145853.png)
![3,3'-([2,2'-Bipyridine]-4,4'-diyl)bis(2-cyanoacrylic acid)](/img/structure/B13145857.png)
